molecular formula C14H10N2O2 B13648529 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

Cat. No.: B13648529
M. Wt: 238.24 g/mol
InChI Key: WZSYHIZKLPENQK-UHFFFAOYSA-N
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Description

6-Phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole is a heterocyclic compound with a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol . This compound is characterized by its unique structure, which includes a benzimidazole core fused with a dioxole ring and a phenyl group attached to the benzimidazole ring. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out under mild conditions, often in a solvent mixture, to yield the desired benzimidazole derivative. The reaction conditions, including temperature and solvent choice, can be optimized to improve yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The purification process may involve recrystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

6-Phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

6-Phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole can be compared with other similar compounds, such as:

    Benzimidazole: A simpler structure without the dioxole ring and phenyl group.

    Phenylbenzimidazole: Lacks the dioxole ring but has a phenyl group attached to the benzimidazole core.

    Dioxolobenzimidazole: Contains the dioxole ring but lacks the phenyl group.

The uniqueness of this compound lies in its combined structural features, which may contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

InChI

InChI=1S/C14H10N2O2/c1-2-4-9(5-3-1)14-15-10-6-12-13(18-8-17-12)7-11(10)16-14/h1-7H,8H2,(H,15,16)

InChI Key

WZSYHIZKLPENQK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)NC(=N3)C4=CC=CC=C4

Origin of Product

United States

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